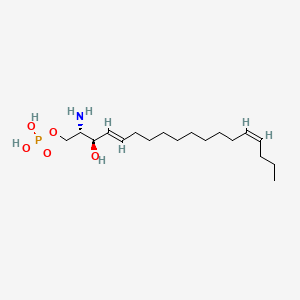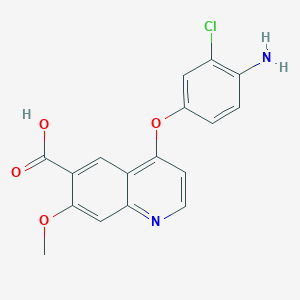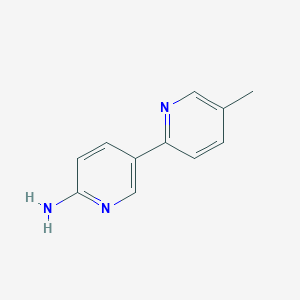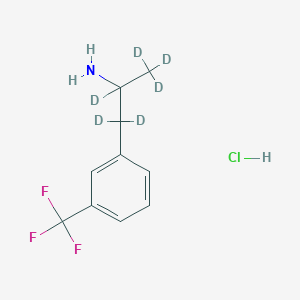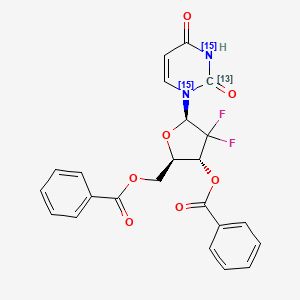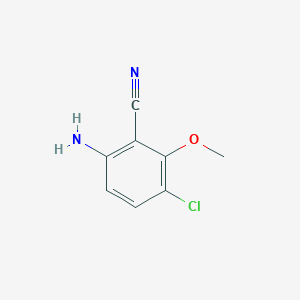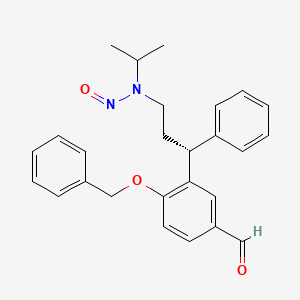
(R)-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide is a complex organic compound characterized by its unique structural features. This compound contains a benzyloxy group, a formyl group, and a nitrous amide group, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide typically involves multiple steps. The initial step often includes the formation of the benzyloxy group through a reaction between benzyl alcohol and a suitable phenyl derivative. The formyl group is introduced via a formylation reaction, commonly using reagents such as formic acid or formyl chloride. The final step involves the formation of the nitrous amide group, which can be achieved through a reaction with nitrous acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity. Additionally, advanced purification techniques such as column chromatography and recrystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrous amide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the formyl and nitrous amide groups may participate in redox reactions or form covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Benzyloxy)phenylboronic acid: Shares the benzyloxy group but differs in its boronic acid functionality.
Phenolic Compounds: Contain phenol moieties and exhibit similar biological activities such as antioxidant and antimicrobial properties.
Uniqueness
®-N-(3-(2-(Benzyloxy)-5-formylphenyl)-3-phenylpropyl)-N-isopropylnitrous amide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its specific structural arrangement allows for targeted interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C26H28N2O3 |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N-[(3R)-3-(5-formyl-2-phenylmethoxyphenyl)-3-phenylpropyl]-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C26H28N2O3/c1-20(2)28(27-30)16-15-24(23-11-7-4-8-12-23)25-17-22(18-29)13-14-26(25)31-19-21-9-5-3-6-10-21/h3-14,17-18,20,24H,15-16,19H2,1-2H3/t24-/m1/s1 |
Clave InChI |
ZMOMARTZQKBJQI-XMMPIXPASA-N |
SMILES isomérico |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3)N=O |
SMILES canónico |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)OCC3=CC=CC=C3)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)

![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
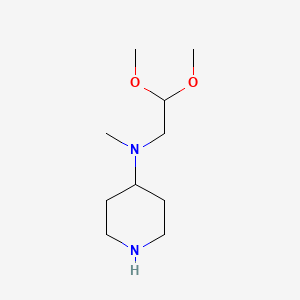
![1-(2-Methoxy-ethyl)-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13849911.png)
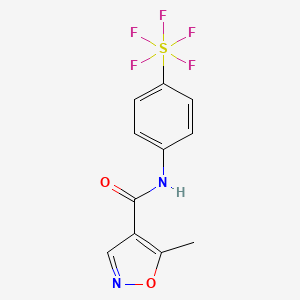
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
